

What is the chemical structure of Acanthoside B?

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Compound of Interest

Compound Name: Acanthoside B

Cat. No.: B018609

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Acanthoside B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B is a lignan glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications.^[1] Isolated from plants of the *Acanthopanax* genus, notably the fruits of *Acanthopanax sessiliflorus*, this natural compound has demonstrated promising anti-inflammatory and neuroprotective properties.^{[2][3]} This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of **Acanthoside B**, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Chemical Structure and Physicochemical Properties

Acanthoside B is characterized by a complex chemical structure consisting of a central furofuran lignan core glycosidically linked to a glucose molecule.

Table 1: Chemical Identifiers and Physicochemical Properties of **Acanthoside B**

Property	Value	Reference
IUPAC Name	(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol	--INVALID-LINK--
Molecular Formula	C28H36O13	--INVALID-LINK--
Molecular Weight	580.58 g/mol	--INVALID-LINK--
CAS Number	7374-79-0	--INVALID-LINK--
SMILES	<chem>COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO--INVALID-LINK--C4=CC(=C(C(=C4)OC)O[C@H]5--INVALID-LINK--CO)O)O">C@@HO)OC</chem>	--INVALID-LINK--
InChI Key	WEKCEGQSIIQPAQ-FKLBZQFOSA-N	--INVALID-LINK--

Biological Activities and Quantitative Data

Acanthoside B exhibits significant anti-inflammatory and neuroprotective activities.

Anti-inflammatory Activity

Acanthoside B has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. [4][5] While a specific IC50 value for purified **Acanthoside B** is not readily available in the cited literature, the methodology to determine this value is well-established.

Table 2: In Vitro Anti-inflammatory Activity of **Acanthoside B**

Assay	Cell Line	Method	Endpoint	Result
Nitric Oxide Inhibition	RAW 264.7	Griess Assay	Inhibition of LPS-induced NO production	Dose-dependent inhibition observed

Neuroprotective and Anti-Amnesic Activity

In vivo studies have demonstrated the cognitive-enhancing and neuroprotective effects of **Acanthoside B** in a scopolamine-induced amnesic mouse model.^{[6][7]} Oral administration of **Acanthoside B** has been shown to ameliorate memory impairment by regulating cholinergic function, reducing oxidative stress, and suppressing neuroinflammation.^[6]

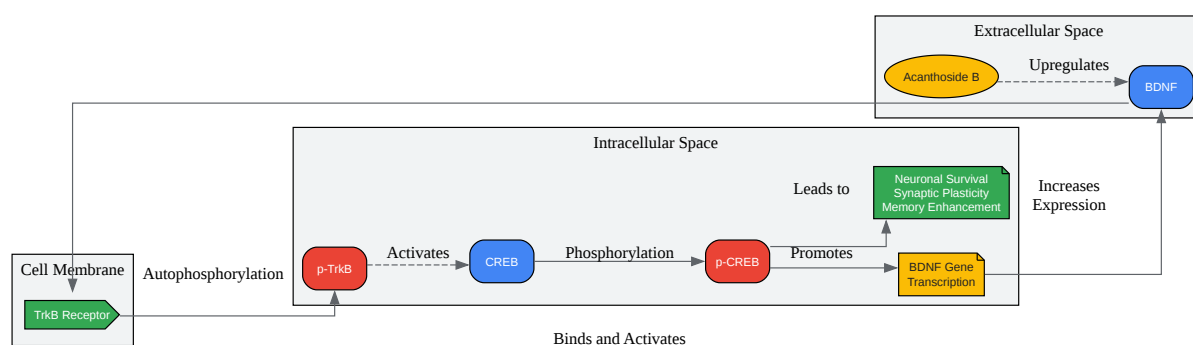
Table 3: In Vivo Neuroprotective Activity of **Acanthoside B**

Animal Model	Treatment	Dosage	Key Findings	Reference
Scopolamine-induced amnesic mice	Oral gavage	10-20 mg/kg	Attenuated cognitive impairment, restored cholinergic activity, reduced oxidative stress, suppressed neuroinflammation, and activated the TrkB/CREB/BDNF pathway.	[6]

Mechanism of Action: TrkB/CREB/BDNF Signaling Pathway

A key mechanism underlying the neuroprotective effects of **Acanthoside B** is its modulation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein

(CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[6] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.



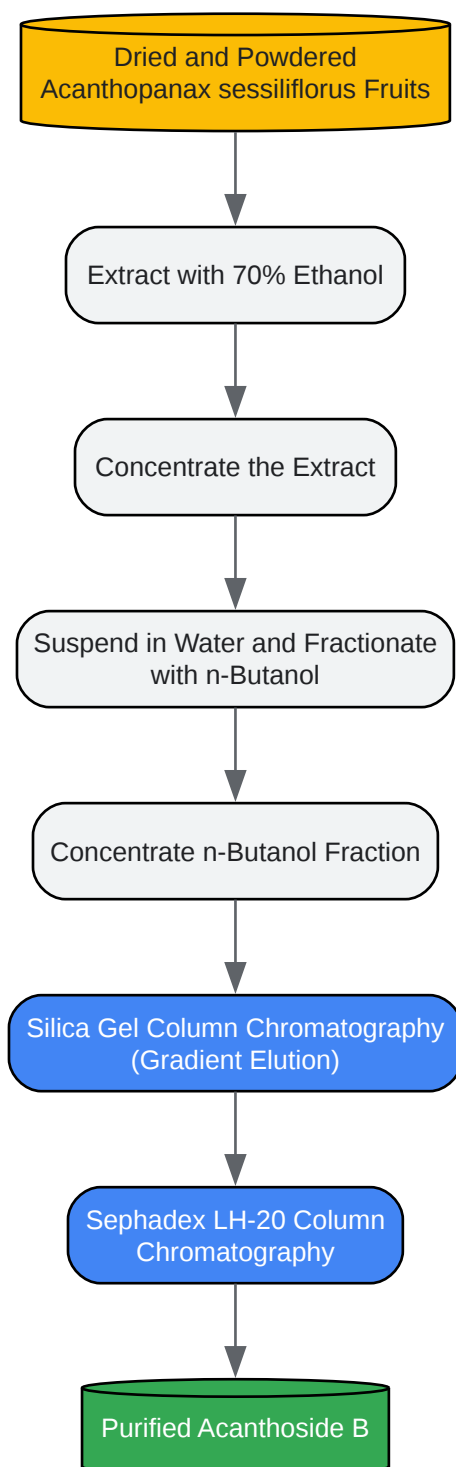
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Caption: **Acanthoside B** modulates the TrkB/CREB/BDNF signaling pathway.

Experimental Protocols

Extraction and Isolation of **Acanthoside B** from **Acanthopanax sessiliflorus** Fruits

This protocol describes a general method for the extraction and isolation of **Acanthoside B**.



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Caption: Workflow for the extraction and isolation of **Acanthoside B**.

Detailed Methodology:

- **Extraction:** Dried and powdered fruits of *Acanthopanax sessiliflorus* are extracted with 70% aqueous ethanol.[1] The combined extracts are then concentrated under reduced pressure.
- **Fractionation:** The concentrated extract is suspended in water and partitioned successively with n-butanol.[8]
- **Column Chromatography:** The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol.[3] Further purification is achieved using Sephadex LH-20 column chromatography to yield purified **Acanthoside B**. [3]

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition

Objective: To determine the inhibitory effect of **Acanthoside B** on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Methodology:

- **Cell Culture:** RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- **Treatment:** Cells are pre-treated with various concentrations of **Acanthoside B** for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
- **Nitrite Quantification:** The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.
- **Data Analysis:** The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC₅₀ value is determined from the dose-response curve.

In Vivo Neuroprotection Assay: Scopolamine-Induced Amnesia Model

Objective: To evaluate the anti-amnesic effects of **Acanthoside B** in a mouse model of memory impairment.[6]

Methodology:

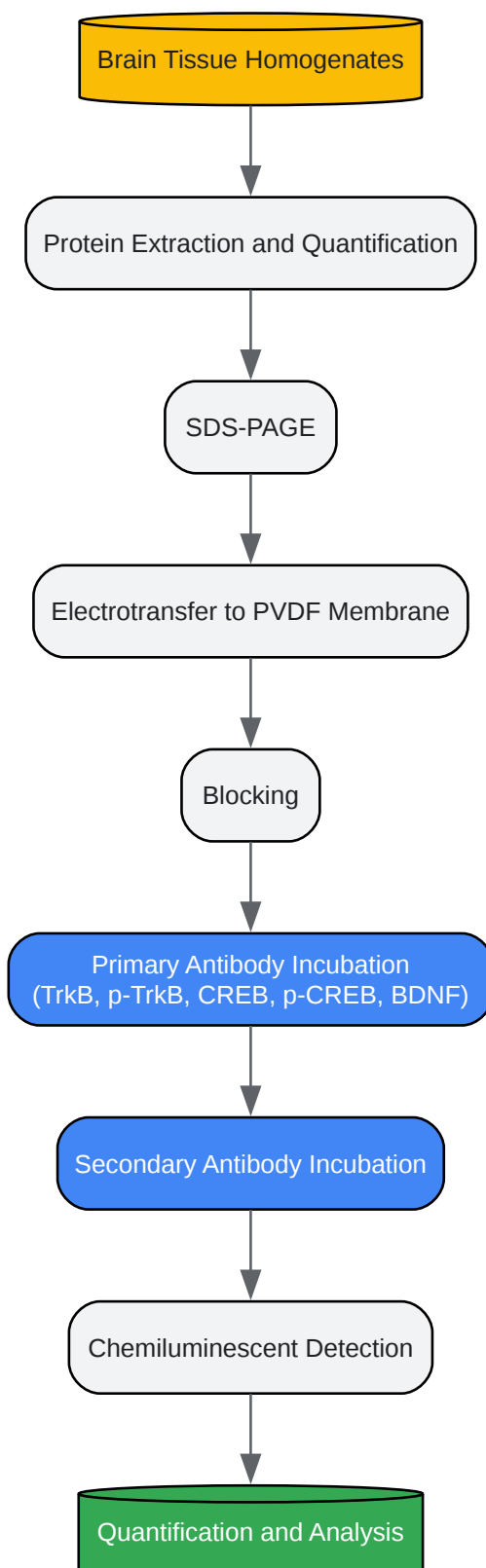
- Animal Model: Male ICR mice are used.
- Treatment: **Acanthoside B** (10 and 20 mg/kg) is administered orally for a specified period.
- Induction of Amnesia: Memory impairment is induced by an intraperitoneal injection of scopolamine.
- Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze and passive avoidance test.
- Biochemical Analysis: After behavioral testing, brain tissues (hippocampus and cortex) are collected for the analysis of acetylcholinesterase (AChE) activity, oxidative stress markers, and levels of inflammatory cytokines.

Western Blot Analysis of TrkB/CREB/BDNF Pathway Proteins

Objective: To investigate the effect of **Acanthoside B** on the expression and phosphorylation of key proteins in the TrkB/CREB/BDNF signaling pathway in brain tissue from the in vivo neuroprotection study.

Methodology:

- Protein Extraction: Total protein is extracted from the hippocampal and cortical tissues.
- SDS-PAGE and Electrotransfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is incubated with primary antibodies against TrkB, phospho-TrkB, CREB, phospho-CREB, and BDNF, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β -actin or GAPDH).



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Caption: General workflow for Western blot analysis.

Quantitative Analysis by HPLC-DAD

Objective: To develop and validate a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of **Acanthoside B** in plant extracts or formulations.

Methodology:

- Chromatographic System: An HPLC system equipped with a DAD detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient elution using a mixture of acetonitrile and water (containing a small percentage of an acid like phosphoric acid to improve peak shape).
- Detection: The DAD is set to monitor at the maximum absorbance wavelength of **Acanthoside B**.
- Method Validation: The method is validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[9][10][11]

Conclusion

Acanthoside B is a promising natural product with well-documented anti-inflammatory and neuroprotective properties. Its ability to modulate the TrkB/CREB/BDNF signaling pathway highlights its potential as a therapeutic agent for neurodegenerative diseases and cognitive disorders. The information and protocols provided in this technical guide are intended to facilitate further research into the pharmacological activities and clinical applications of **Acanthoside B**.

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